molecular formula C10H16O2 B12442264 Tert-butyl 2,2-dimethylbut-3-ynoate

Tert-butyl 2,2-dimethylbut-3-ynoate

Cat. No.: B12442264
M. Wt: 168.23 g/mol
InChI Key: HFULBMYTNHDUKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2,2-dimethylbut-3-ynoate is a specialized ester compound characterized by a tert-butyl ester group and a substituted alkyne backbone. The tert-butyl group (C(CH₃)₃) confers steric bulk, enhancing stability against hydrolysis and oxidative degradation compared to smaller esters (e.g., methyl or ethyl esters) .

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

tert-butyl 2,2-dimethylbut-3-ynoate

InChI

InChI=1S/C10H16O2/c1-7-10(5,6)8(11)12-9(2,3)4/h1H,2-6H3

InChI Key

HFULBMYTNHDUKN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2,2-dimethylbut-3-ynoate typically involves the esterification of 2,2-dimethylbut-3-ynoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions .

Industrial Production Methods: The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2,2-dimethylbut-3-ynoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of tert-butyl 2,2-dimethylbut-3-ynoate involves its reactivity as an ester. The ester group can undergo hydrolysis, oxidation, reduction, and substitution reactions, which are facilitated by various enzymes and chemical reagents. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-butyl 2,2-dimethylbut-3-ynoate with structurally related esters and acetylenic compounds, drawing on general principles of organic chemistry and safety data from analogous tert-butyl derivatives.

Structural and Functional Analogues

Compound Key Features Stability/Reactivity Safety Considerations
Tert-butyl esters Tert-butyl group provides steric hindrance. High thermal and hydrolytic stability; slower reaction kinetics . Generally low acute toxicity but may decompose under strong acids/bases .
Methyl 2,2-dimethylbut-3-ynoate Smaller ester group (methyl) with the same alkyne backbone. More reactive toward nucleophilic attack due to reduced steric bulk. Higher volatility; potential respiratory irritant (inferred from tert-butyl alcohol ).
Propargyl esters Terminal alkyne group (e.g., propargyl acetate). Prone to polymerization or cycloaddition reactions (e.g., Huisgen cycloaddition). Acetylenic compounds may pose flammability risks; require inert storage conditions.

Reactivity and Functional Group Interactions

  • Hydrolysis Resistance: The tert-butyl group in this compound likely resists hydrolysis better than linear esters (e.g., ethyl or methyl esters) due to steric shielding of the ester carbonyl .
  • Acid Sensitivity : Like tert-butyl alcohol, tert-butyl esters may decompose under strong mineral acids (e.g., H₂SO₄) to release isobutylene gas, a flammable byproduct .
  • Alkyne Reactivity: The but-3-ynoate moiety could participate in Sonogashira couplings or cycloadditions, similar to propargyl derivatives, though steric effects from the dimethyl group may modulate reactivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.